molecular formula C31H37IN2 B3245698 C7-indocyanine CAS No. 17094-17-6

C7-indocyanine

Cat. No.: B3245698
CAS No.: 17094-17-6
M. Wt: 564.5 g/mol
InChI Key: MOCQTYXDGSDJGM-UHFFFAOYSA-M
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Description

Its unique properties make it an essential tool for in vivo imaging and optical diagnostics, particularly in targeting and visualizing tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C7-Indocyanine involves the condensation of 1-ethyl-2,3,3-trimethylindolenine with 7-(1-ethyl-3,3-dimethylindolin-2-ylidene)hepta-1,3,5-trien-1-yl iodide under basic conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: C7-Indocyanine undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the electronic properties of the dye, affecting its fluorescence.

    Substitution: Substitution reactions can modify the dye’s structure, potentially enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired modification.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution can introduce various functional groups onto the dye .

Scientific Research Applications

C7-Indocyanine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in cellular imaging to visualize cellular structures and processes.

    Medicine: Utilized in tumor imaging and surgical navigation to improve the accuracy of cancer treatments.

    Industry: Applied in the development of diagnostic tools and imaging devices

Mechanism of Action

C7-Indocyanine exerts its effects through its near-infrared fluorescence properties. When exposed to near-infrared light, the dye emits fluorescence, which can be detected and used for imaging purposes. The dye binds to specific molecular targets, such as tumor cells, allowing for precise visualization. The primary mechanism involves the absorption of light, followed by the emission of fluorescence, which is then captured by imaging devices .

Comparison with Similar Compounds

    Indocyanine Green: Another near-infrared dye used for similar applications but with different spectral properties.

    Cy5 and Cy7 Dyes: Cyanine dyes with varying chain lengths and absorption/emission properties.

    BODIPY and Rhodamine Dyes: Other classes of fluorescent dyes used in imaging

Uniqueness of C7-Indocyanine: this compound stands out due to its specific near-infrared fluorescence properties, which provide deeper tissue penetration and reduced background interference compared to other dyes. Its ability to target and visualize tumors with high precision makes it a valuable tool in biomedical research and clinical applications.

Properties

IUPAC Name

(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N2.HI/c1-7-32-26-20-16-14-18-24(26)30(3,4)28(32)22-12-10-9-11-13-23-29-31(5,6)25-19-15-17-21-27(25)33(29)8-2;/h9-23H,7-8H2,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCQTYXDGSDJGM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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